4-Methylquinolin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

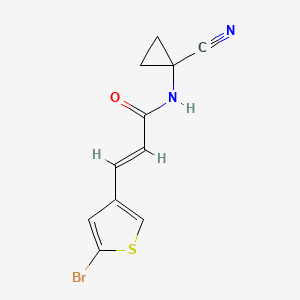

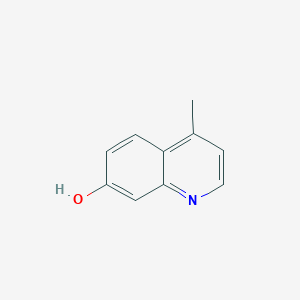

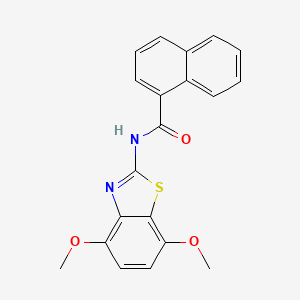

4-Methylquinolin-7-ol is a chemical compound with the CAS Number: 15463-09-9 and a molecular weight of 159.19 . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of quinoline and its analogues, including this compound, has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The linear formula of this compound is C10H9NO . It consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. The methyl group is attached to the 4th carbon atom, and a hydroxyl group is attached to the 7th carbon atom in the quinoline core .Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature in an inert atmosphere . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the synthesis and evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, showcasing potential anticancer activities. The creation of sixteen new derivatives aimed at evaluating their anticancer efficacy revealed selectivity towards cancer cells, with differences in activity across cancer types. Notably, several compounds inhibited cell migration, presenting a promising foundation for developing new anticancer drugs (Kubica et al., 2018).

Antimicrobial Potential

The antimicrobial potentials of 4-methylquinoline analogues, derived from Citrullus colocynthis fruits, have been explored as natural preservatives against foodborne bacteria. This research found that certain derivatives exhibited significant antimicrobial activity, offering a foundation for developing eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, research has delved into creating novel ligands and metal complexes with 8-hydroxyquinoline derivatives. These synthesized compounds have been subjected to thorough physicochemical analysis, revealing their potential in antimicrobial applications. The synthesis process and the subsequent antimicrobial activity evaluation underscore the versatility and pharmacological significance of these compounds (Patel & Patel, 2017).

Corrosion Inhibition

Another intriguing application is the anti-corrosion activity of 8-hydroxyquinoline derivative compounds for carbon steel in acidic media. These derivatives, through experimental and computational analyses, have shown high efficacy in inhibiting corrosion, highlighting their potential in industrial applications for protecting metal surfaces (Rouifi et al., 2020).

Fluorescent Chemodosimeters

The development of fluorescent chemodosimeters, such as 7-ally1-2-methylquinolin-8-ol, for the resumable detection of Hg2+ in aqueous solutions, represents another significant application. These compounds can selectively detect Hg2+ with enhanced fluorescence intensity, offering a practical approach for environmental monitoring and water quality assessment (Jiang et al., 2014).

Safety and Hazards

4-Methylquinolin-7-ol is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 4-Methylquinolin-7-ol are not mentioned in the retrieved sources, quinoline and its analogues continue to be a subject of interest in medicinal chemistry research . Their versatile applications in industrial and synthetic organic chemistry make them valuable for future exploration .

properties

IUPAC Name |

4-methylquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-11-10-6-8(12)2-3-9(7)10/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFWHIKMRPHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15463-09-9 |

Source

|

| Record name | 4-METHYL-7-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)

![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)

![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)

![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)

![N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2635901.png)